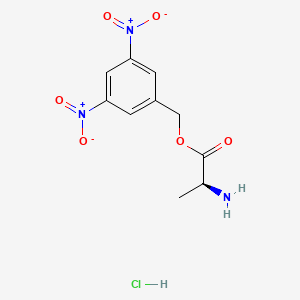![molecular formula C7H10ClF3N2S B6609773 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride CAS No. 2866355-68-0](/img/structure/B6609773.png)
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride (TFMTH) is an organic compound that is used in a variety of scientific research applications. It is a derivative of thiazole, a sulfur-containing heterocyclic compound found in many pharmaceuticals, and is characterized by its unique trifluoromethyl group. TFMTH is used in biochemical and physiological studies, as well as in laboratory experiments, due to its ability to modulate various biological processes.
作用機序
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride works by binding to specific proteins in the body, such as enzymes and receptors. This binding allows the compound to modulate the activity of these proteins, which in turn can affect various biological processes. For example, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride can inhibit the activity of enzymes, leading to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride has been shown to affect a variety of biochemical and physiological processes. It has been found to modulate the activity of enzymes, leading to changes in gene expression and cell signaling. It can also affect the activity of receptors, leading to changes in hormone levels and other physiological processes.
実験室実験の利点と制限
The use of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it well-suited for use in long-term studies. It is also relatively non-toxic, making it safe to use in experiments. However, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride is not as potent as other compounds, and it can be difficult to control the dose in laboratory experiments.
将来の方向性
The use of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride in scientific research applications is still in its early stages, and there are a number of potential future directions that could be explored. These include further research into the biochemical and physiological effects of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride, as well as the development of new synthesis methods and formulations. Additionally, further research into the safety and efficacy of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride in laboratory experiments could be beneficial. Finally, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride could also be used in the development of new drugs and treatments, as its ability to modulate biological processes could be useful in a variety of therapeutic applications.
合成法
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride is synthesized through a two-step process involving the reaction of 4-(trifluoromethyl)-1,3-thiazole-2-amine with hydrochloric acid. In the first step, the amine is reacted with hydrochloric acid to form the hydrochloride salt of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine. In the second step, the hydrochloride salt is heated to form 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride.
科学的研究の応用
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. It is used to modulate various biological processes, such as enzyme activity, cell signaling, and gene expression. It has also been used in laboratory experiments to study the effects of various drugs on the body.
特性
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S.ClH/c1-6(2,11)5-12-4(3-13-5)7(8,9)10;/h3H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWCGNWWGJBMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)


![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)